

# "chemical structure and properties of AZT triphosphate tetraammonium salt"

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Compound of Interest

Compound Name: AZT triphosphate tetraammonium

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## An In-depth Technical Guide to AZT Triphosphate Tetraammonium Salt

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zidovudine, also known as Azidothymidine (AZT), was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of Human Immunodeficiency Virus (HIV) infection. For its therapeutic activity, AZT must be intracellularly phosphorylated to its active form, AZT triphosphate (AZT-TP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the tetraammonium salt of AZT triphosphate. The tetraammonium salt form is often utilized to enhance the stability of the active triphosphate metabolite.[1] This document is intended to serve as a detailed resource for researchers and professionals involved in antiviral drug development and related fields.

### **Chemical Structure and Physicochemical Properties**

AZT triphosphate is a synthetic analog of the natural nucleoside, thymidine triphosphate. The key structural modification is the replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an azido group (-N<sub>3</sub>). This modification is central to its mechanism of action.



Table 1: Chemical and Physical Properties of AZT Triphosphate and its Tetraammonium Salt

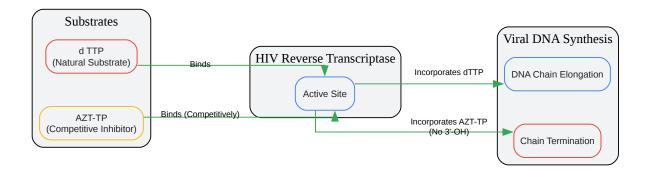
| Property         | AZT Triphosphate  | AZT Triphosphate<br>Tetraammonium Salt   |
|------------------|---|--|
| Chemical Formula | C10H16N5O13P3[2]  | C10H28N9O13P3[3][4]  |
| Molecular Weight | 507.18 g/mol [2]  | 575.3 g/mol [3][4]   |
| CAS Number       | 92586-35-1[5]   | 106060-92-8[1]   |
| Appearance       | White to off-white crystalline powder (for the parent compound, AZT)[6]   | Data not available   |
| рКа              | Data not available. More stable in slightly alkaline conditions (pH 7.5-10.0).  | Data not available   |
| Solubility       | A protocol for an in vivo study yields a clear solution of ≥ 5 mg/mL, though the saturation point is not specified.[1] The parent compound, zidovudine, is soluble in water (25 mg/mL at 25°C), ethanol (67 mg/mL), and has a solubility of approximately 30 mg/mL in DMSO and DMF.[7][8] | A stock solution of 10 mM in<br>DMSO can be prepared.[1]   |
| Stability        | The free acid form is prone to instability.[5] It is susceptible to hydrolysis of the triphosphate chain, especially in acidic conditions. For long-term storage, it is recommended to store solutions at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.  [1]         | The tetraammonium salt is considered a more stable form.  [5] For stock solutions in DMSO, it is recommended to store at -80°C for up to 6 months.[1][3] |



## Biological and Pharmacological Properties Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action of AZT triphosphate is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. AZT-TP acts as both a competitive inhibitor and a chain terminator.[9]

- Competitive Inhibition: Due to its structural similarity to the natural substrate, deoxythymidine triphosphate (dTTP), AZT-TP competes for the active site of HIV-1 RT.
- Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'hydroxyl group on the azido-sugar moiety prevents the formation of the next 3'-5'
  phosphodiester bond, leading to the termination of DNA chain elongation.[9]



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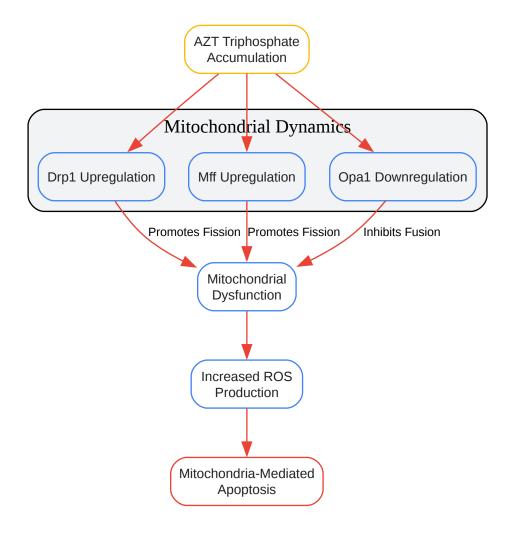
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by AZT-TP.

### **Mitochondrial Toxicity**

A significant adverse effect associated with long-term AZT therapy is mitochondrial toxicity. AZT triphosphate has been shown to impair mitochondrial dynamics and function.[1]



Accumulation of AZT-TP can lead to the disruption of the mitochondrial tubular network. This is mediated by the upregulation of dynamin-related protein 1 (Drp1) and its receptor, mitochondrial fission factor (Mff), which promote mitochondrial fission. Concurrently, there is a downregulation of Optic atrophy 1 (Opa1), a protein essential for mitochondrial fusion. This imbalance leads to mitochondrial fragmentation, dysfunction, increased production of reactive oxygen species (ROS), and can ultimately activate the mitochondria-mediated apoptosis pathway.[1]



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Caption: Signaling Pathway of AZT-TP-Induced Mitochondrial Toxicity.

## Experimental Protocols Synthesis of AZT Triphosphate



High-purity AZT triphosphate is essential for in vitro studies. Both chemical and enzymatic synthesis methods are employed.

This method involves the chemical phosphorylation of AZT.

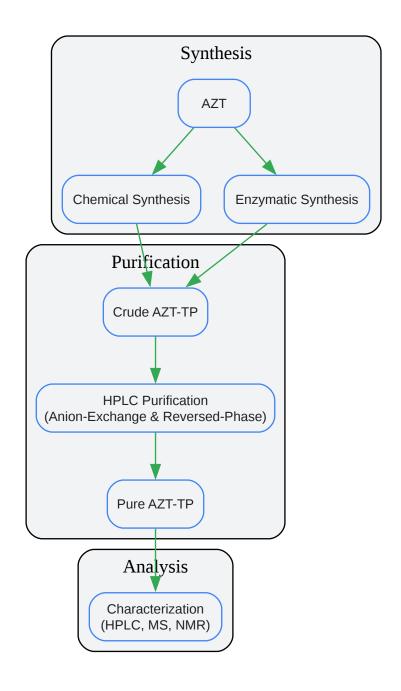
- Materials:
  - 3'-azido-3'-deoxythymidine (AZT)
  - 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
  - Tributylammonium pyrophosphate
  - Iodine
  - Anhydrous pyridine
  - Anhydrous dioxane
- Procedure:
  - Dissolve AZT in anhydrous pyridine.
  - Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one dropwise and stir.
  - In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous dioxane.
  - Add the pyrophosphate solution to the reaction mixture and stir.
  - Add a solution of iodine in pyridine/water and stir.
  - Quench the reaction with aqueous sodium sulfite.
  - Remove the solvent under reduced pressure.
  - The crude AZT-TP is then purified by HPLC.

This method mimics the intracellular phosphorylation pathway of AZT.



- Materials:
  - AZT
  - o Adenosine triphosphate (ATP) as a phosphate donor
  - Thymidine Kinase (TK)
  - Thymidylate Kinase (TMPK)
  - Nucleoside Diphosphate Kinase (NDPK)
  - Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Procedure:
  - o Combine AZT, ATP, TK, TMPK, and NDPK in the reaction buffer.
  - Incubate the reaction mixture at 37°C.
  - Monitor the reaction progress by HPLC.
  - Terminate the reaction by heating.
  - Centrifuge to remove denatured enzymes.
  - The supernatant containing crude AZT-TP is purified by HPLC.





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Caption: Experimental Workflow for AZT-TP Synthesis and Purification.

# Purification by High-Performance Liquid Chromatography (HPLC)

Purification of AZT-TP is crucial to remove unreacted starting materials and byproducts. A twostep HPLC process is often employed.



- Anion-Exchange Chromatography (Primary Purification):
  - Column: Strong Anion Exchange (SAX) column.
  - Mobile Phase A: Low concentration of a volatile salt buffer (e.g., 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5).
  - Mobile Phase B: High concentration of the same buffer (e.g., 1 M TEAB, pH 7.5).
  - Elution: A linear gradient of Mobile Phase B is used to elute the phosphorylated species.
     AZT-TP, being the most negatively charged, will elute last.
- Reversed-Phase HPLC (Polishing Step):
  - Column: C18 reversed-phase column.
  - Mobile Phase A: An ion-pairing reagent in an aqueous buffer (e.g., 100 mM
     Triethylammonium acetate (TEAA), pH 7.0).
  - Mobile Phase B: Acetonitrile.
  - Elution: A shallow gradient of Mobile Phase B is used for fine separation.

### **Analytical Characterization**

The identity and purity of synthesized AZT triphosphate are confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization of AZT Triphosphate



| Technique  | Purpose                               | Expected Results  |
|--|---------------------------------------|---|
| High-Performance Liquid<br>Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to AZT-TP with a purity of >95% after purification.   |
| Mass Spectrometry (MS)                           | Confirmation of molecular weight.     | For the free acid form, an expected [M-H] <sup>-</sup> ion at m/z 506.0.[10]  |
| Nuclear Magnetic Resonance<br>(NMR) Spectroscopy | Structural confirmation.              | <sup>1</sup> H NMR: Signals corresponding to the protons of the thymidine base and the azido-sugar moiety. <sup>13</sup> C NMR: Resonances for all carbon atoms in the molecule. <sup>31</sup> P NMR: A characteristic spectrum showing three distinct phosphorus signals with appropriate coupling for the triphosphate chain.[10] |

### Conclusion

**AZT triphosphate tetraammonium** salt is a crucial tool for in vitro studies of HIV replication and the development of new antiretroviral therapies. Its stability and well-characterized mechanism of action make it an important reagent for researchers in virology, pharmacology, and drug discovery. This technical guide provides a comprehensive summary of its chemical properties, biological functions, and the experimental protocols for its synthesis and analysis, serving as a valuable resource for the scientific community.

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